molecular formula C9H12FNO2 B13547748 (R)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol

(R)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13547748
M. Wt: 185.20 g/mol
InChI Key: VLJUIYMCMQFPJT-VIFPVBQESA-N
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Description

®-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its structure comprises an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethanol: Similar structure but lacks the fluoro group.

    1-(2,4-dimethoxyphenyl)-2,2-difluoroethanol: Contains additional methoxy groups and difluoro substitution.

Uniqueness

    Fluoro Substitution: The presence of the fluoro group enhances the compound’s reactivity and potential interactions with biological targets.

    Chirality: The ®-configuration provides specific stereochemical properties that can influence its biological activity.

This detailed article provides a comprehensive overview of ®-2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

VLJUIYMCMQFPJT-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)F

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)F

Origin of Product

United States

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